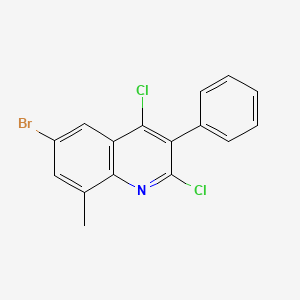
6-Bromo-2,4-dichloro-8-methyl-3-phenylquinoline
Cat. No. B8375319
M. Wt: 367.1 g/mol
InChI Key: PLAJNHFAHDEQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09309222B2
Procedure details


A mixture of 2-phenylmalonic acid (7.62 g, 42.3 mmol) and POCl3 (32.8 mL, 352 mmol) was stirred at reflux (130° C. aluminum block temp) for 10 min, and the resulting homogeneous yellow solution was cooled on an ice bath. 4-Bromo-2-methylaniline (6.56 g, 35.2 mmol) was added in one portion and the mixture was refluxed for 2 hours. The dark solution was allowed to cool to room temperature and was diluted with DCM (70 mL) and ice (100 mL), and stirred under ambient conditions for ˜5-10 min at which point exothermic POCl3 hydrolysis commenced (ice bath cooling), and was then stirred at room temperature for another 30 min. The light yellow aqueous layer was extracted with DCM (1×30 mL), and the combined dark homogeneous organic layers were dried (Na2SO4), filtered, and concentrated with silica gel. The silica-adsorbed residue was dry load flash chromatographed with a 20% DCM/heptane to 100% DCM gradient to provide the title compound as an off-white solid.






Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH:7]([C:11](O)=O)C(O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=P(Cl)(Cl)[Cl:16].[Al].[Br:20][C:21]1[CH:27]=[CH:26][C:24]([NH2:25])=[C:23]([CH3:28])[CH:22]=1.[CH2:29]([Cl:31])Cl>>[Br:20][C:21]1[CH:27]=[C:26]2[C:24](=[C:23]([CH3:28])[CH:22]=1)[N:25]=[C:11]([Cl:16])[C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[C:29]2[Cl:31]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.62 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
32.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Al]
|
Step Three
|
Name
|
|
|
Quantity
|
6.56 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(N)C=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
[Compound]
|
Name
|
ice
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting homogeneous yellow solution was cooled on an ice bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
(ice bath cooling)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was then stirred at room temperature for another 30 min
|
|
Duration
|
30 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The light yellow aqueous layer was extracted with DCM (1×30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined dark homogeneous organic layers were dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated with silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was dry load flash
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed with a 20% DCM/heptane to 100% DCM gradient
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2C(=C(C(=NC2=C(C1)C)Cl)C1=CC=CC=C1)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

